N'-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine
Overview
Description
N’-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the class of N-benzylphenethylamines, which are characterized by the presence of a benzyl group attached to the nitrogen atom of a phenethylamine backbone
Mechanism of Action
Target of Action
The primary targets of N’-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine, also known as 25I-NBOMe, are the serotonin 5-HT2A and 5-HT2C receptors . These receptors are part of the serotonin system, which plays a crucial role in mood regulation, cognition, and perception .
Mode of Action
25I-NBOMe acts as a potent agonist at the 5-HT2A and 5-HT2C receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, 25I-NBOMe binds to the serotonin receptors, mimicking the action of serotonin, and triggers a response that leads to its hallucinogenic properties .
Biochemical Pathways
Upon binding to the 5-HT2A and 5-HT2C receptors, 25I-NBOMe affects several neurotransmitter systems. It has been reported to increase the release of dopamine, serotonin, and glutamate in various regions of the brain . These neurotransmitters are involved in mood regulation, reward processing, and excitatory signaling in the brain .
Pharmacokinetics
It is known that the compound can easily cross the blood-brain barrier and accumulate in the brain tissue . The peak drug concentrations were detected 30 and 60 minutes after administration in serum and brain tissue, respectively . The parent compound was still present in the brain 8 hours after administration .
Result of Action
The binding of 25I-NBOMe to the 5-HT2A and 5-HT2C receptors and the subsequent increase in neurotransmitter release result in a range of effects. These include hallucinogenic activity , changes in perception, and alterations in mood . Chronic administration of 25I-NBOMe has been reported to induce tolerance to its hallucinogenic activity and produce alterations in neurotransmission . It also impacts short-term memory, locomotion, and may have anxiogenic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, benzene, undergoes nitration to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to aniline using reducing agents such as zinc or tin in dilute mineral acid.
Alkylation: Aniline is alkylated with 2-methoxybenzyl chloride in the presence of a base like sodium hydroxide to form N-(2-methoxybenzyl)aniline.
Dimethylation: Finally, N-(2-methoxybenzyl)aniline is dimethylated using formaldehyde and formic acid to yield N’-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and dimethylamino groups direct incoming electrophiles to specific positions on the benzene ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential neurotoxic effects and interactions with neurotransmitter systems
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Comparison with Similar Compounds
N’-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine is part of a broader class of N-benzylphenethylamines, which includes several similar compounds:
Uniqueness
N’-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine is unique due to its specific substitution pattern and the presence of both methoxy and dimethylamino groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-N-[(2-methoxyphenyl)methyl]-4-N,4-N-dimethylbenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-18(2)15-10-8-14(9-11-15)17-12-13-6-4-5-7-16(13)19-3/h4-11,17H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYWKZOQZWMXSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NCC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356672 | |
Record name | N~4~-[(2-Methoxyphenyl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-37-8 | |
Record name | N~4~-[(2-Methoxyphenyl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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